molecular formula C4H7BrClN B6178204 4-bromobut-3-yn-1-amine hydrochloride CAS No. 2567503-08-4

4-bromobut-3-yn-1-amine hydrochloride

Cat. No.: B6178204
CAS No.: 2567503-08-4
M. Wt: 184.5
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Description

4-Bromobut-3-yn-1-amine hydrochloride is a halogenated alkyne derivative with the molecular formula C₄H₆BrN·HCl (calculated molecular weight: ~184.5 g/mol). Its structure features a terminal alkyne group (C≡C) substituted with bromine at the third carbon and a protonated primary amine at the first carbon, stabilized as a hydrochloride salt. Key properties include:

  • SMILES: C(CN)C#CBr
  • InChIKey: IWGIJIJTMCXEFN-UHFFFAOYSA-N
  • Unique Features: The combination of a brominated alkyne and a short carbon chain distinguishes it from other amine hydrochlorides.

Properties

CAS No.

2567503-08-4

Molecular Formula

C4H7BrClN

Molecular Weight

184.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobut-3-yn-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobut-3-yn-1-ol.

    Conversion to Amine: The hydroxyl group of 4-bromobut-3-yn-1-ol is converted to an amine group through a series of reactions, often involving the use of reagents such as thionyl chloride (SOCl2) to form the corresponding chloride, followed by reaction with ammonia (NH3) to introduce the amine group.

    Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-bromobut-3-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation, to form alkenes or dihalides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Addition Reactions: Hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include azides or thiocyanates.

    Addition Reactions: Products include alkenes or dihalides.

    Oxidation and Reduction Reactions: Products include corresponding oxides or alkanes.

Scientific Research Applications

4-bromobut-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: The compound is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromobut-3-yn-1-amine hydrochloride involves its reactivity with various molecular targets:

    Molecular Targets: The compound can interact with nucleophiles, electrophiles, and catalysts, facilitating a range of chemical transformations.

    Pathways Involved: The alkyne group can undergo addition reactions, while the amine group can participate in nucleophilic substitution reactions. The bromine atom can be displaced by other nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between 4-bromobut-3-yn-1-amine hydrochloride and related amine hydrochlorides:

Compound Name Molecular Formula Key Functional Groups Halogen Presence Molecular Weight (g/mol)
4-Bromobut-3-yn-1-amine HCl C₄H₆BrN·HCl Alkyne (C≡C), primary amine Bromine ~184.5
Tapentadol Hydrochloride C₁₄H₂₁NO₂·HCl Phenol, ether, tertiary amine None ~279.8
Ropinirole Hydrochloride C₁₆H₂₄N₂O·HCl Indole, secondary amine None ~324.8
Memantine Hydrochloride C₁₂H₂₁N·HCl Adamantane, primary amine None ~215.8
N-(4-Bromobenzyl)cyclopropanamine HCl C₁₁H₁₃BrN·HCl Benzyl bromide, cyclopropane, amine Bromine ~274.6




Key Observations :

  • Alkyne vs. Aromatic Systems : Unlike tapentadol or ropinirole (which feature aromatic rings), 4-bromobut-3-yn-1-amine’s alkyne group enables unique reactivity, such as participation in Huisgen cycloadditions .
  • Halogenation : Bromine in 4-bromobut-3-yn-1-amine is directly attached to the alkyne, whereas in N-(4-Bromobenzyl)cyclopropanamine HCl, bromine is part of a benzyl group, leading to divergent reactivity (e.g., alkyne vs. SNAr pathways) .
  • Molecular Size : The compound’s compact structure (~184.5 g/mol) contrasts with larger APIs like ropinirole (~324.8 g/mol), suggesting differences in bioavailability and metabolic pathways.

Physicochemical and Reactivity Comparisons

Solubility and Stability
  • 4-Bromobut-3-yn-1-amine HCl : Hydrochloride salts generally enhance water solubility, but the hydrophobic alkyne and bromine may reduce solubility compared to polar analogs like memantine HCl (which has a rigid adamantane backbone) .
  • Reactivity: The bromoalkyne moiety is prone to nucleophilic substitution or elimination, whereas compounds like chlorphenoxamine HCl (with a tertiary amine and ether groups) exhibit stability under physiological conditions .
Collision Cross-Section (CCS)
  • 4-Bromobut-3-yn-1-amine HCl : Predicted to have a low CCS due to its linear alkyne structure, enabling faster mobility in mass spectrometry compared to bulky amines like dosulepin HCl (which has a tricyclic framework) .

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